molecular formula C11H18ClNO B1274228 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride CAS No. 56370-31-1

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride

Cat. No.: B1274228
CAS No.: 56370-31-1
M. Wt: 215.72 g/mol
InChI Key: FHXNLLDQTJVGCS-UHFFFAOYSA-N
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Description

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is an organic compound with the molecular formula C11H17NO·HCl It is a hydrochloride salt of an amine, featuring a propoxy group attached to a phenyl ring, which is further connected to an ethanamine chain

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms, such as oxidative addition and transmetalation . These interactions can lead to changes in the target’s function, potentially influencing various biological processes.

Biochemical Pathways

Similar compounds have been found to influence various pathways, such as the suzuki–miyaura cross-coupling pathway . This pathway is involved in carbon–carbon bond formation, which is a crucial process in various biological functions.

Result of Action

Similar compounds have been found to have various effects, such as inducing cell death . These effects can influence various biological processes and potentially lead to various health outcomes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propoxyphenyl)-1-ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-propoxybenzaldehyde.

    Reductive Amination: The 4-propoxybenzaldehyde undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the intermediate 2-(4-Propoxyphenyl)-1-ethanamine.

    Formation of Hydrochloride Salt: The intermediate amine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 4-propoxybenzaldehyde and ethylamine are used.

    Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and concentration are optimized for maximum yield and purity.

    Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Produces ketones or aldehydes.

    Reduction: Forms various amine derivatives.

    Substitution: Results in substituted phenyl derivatives.

Scientific Research Applications

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used in the production of various chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Proscaline: 2-(3,5-Dimethoxy-4-propoxyphenyl)ethanamine hydrochloride, a psychedelic compound with structural similarities.

    Mescaline: 3,4,5-Trimethoxyphenethylamine, a naturally occurring psychedelic with a similar phenethylamine backbone.

    Escaline: 4-Ethoxy-3,5-dimethoxyphenethylamine, another psychedelic compound with a similar structure.

Uniqueness

2-(4-Propoxyphenyl)-1-ethanamine hydrochloride is unique due to its specific propoxy substitution on the phenyl ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-(4-propoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-2-9-13-11-5-3-10(4-6-11)7-8-12;/h3-6H,2,7-9,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXNLLDQTJVGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00204925
Record name Benzeneethanamine, 4-propoxy-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56370-31-1
Record name Benzeneethanamine, 4-propoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56370-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneethanamine, 4-propoxy-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056370311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneethanamine, 4-propoxy-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00204925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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